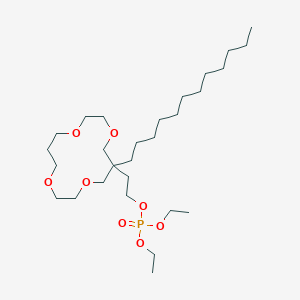
Lithium ionophore VII
Vue d'ensemble
Description
Lithium Ionophore VII, also known as 6-DODECYL (14-CROWN-4)-6-ETHANOL DIETHYLPHOSPHATE, is a chemical species that reversibly binds ions . It is a lipophilic variant, which means that it may be combined with lipids and is fat-soluble . It is used as a neutral carrier for Li±ions in PVC ion-selective electrodes with excellent selectivity over potassium and sodium ions .
Molecular Structure Analysis
Lithium Ionophore VII has a molecular formula of C28H57O8P . It contains a total of 94 atoms; 57 Hydrogen atoms, 28 Carbon atoms, 8 Oxygen atoms, and 1 Phosphorous atom . It also contains 94 bonds, including 37 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, 4 ethers (aliphatic), and 1 phosphate/thiophosphate .Chemical Reactions Analysis
Lithium Ionophore VII is known to bind reversibly with ions . It is highly selective towards Li+ ions, which increases the level of accuracy in lithium observation and management . It has been used as a neutral carrier for Li±ions in PVC ion-selective electrodes .Physical And Chemical Properties Analysis
Lithium Ionophore VII has a molecular weight of 552.72 . It has a flash point of -4℃ and should be stored at 2-8°C .Applications De Recherche Scientifique
Lithium Ion Sensors
Lithium ionophore VII has applications in the development of lithium ion sensors. Sensors incorporating lithium ionophores have been extensively used for detecting and monitoring lithium in various environments, especially in clinical settings. These sensors demonstrate varying degrees of selectivity and sensitivity, and employ methods like electrochemical and spectroscopic approaches (Kamenica et al., 2017).
pH-Independent Fluorescent Chemosensors
Lithium ionophore VII plays a crucial role in creating pH-independent fluorescent chemosensors for highly selective lithium ion sensing. These chemosensors, such as lithium fluoroionophores, have shown high selectivity for Li+ and are capable of binding-induced blue shift in fluorescence spectra, making them useful for quantitative measurements in clinical samples (Citterio et al., 2007).
Inhibition of Adenylyl Cyclase Isoforms
Research indicates that lithium ionophore VII is involved in the inhibition of specific adenylyl cyclase isoforms, notably AC-V and AC-VII. This inhibition suggests that these ionophores may play a role in mediating mood-stabilizing effects of lithium (Mann et al., 2008).
Cementogenic Differentiation in Periodontal Ligament Cells
Lithium ionophore VII has been shown to be involved in the cementogenic differentiation of periodontal ligament cells. This is achieved through the activation of the Wnt/β-catenin signalling pathway, indicating its potential application in periodontal tissue engineering (Han et al., 2012).
DNAzyme-Based Lithium-Selective Imaging
In the context of bipolar disorder treatment, lithium ionophore VII is used in DNAzyme-based sensors for selective imaging of lithium ions in living cells. This application is crucial for understanding the cellular distribution of lithium ions, particularly in patient-derived neurons (McGhee et al., 2021).
Nuclear Receptor Regulation
Lithium ionophore VII is implicated in the regulation of nuclear receptors like Rev-erbα, a component of the circadian clock. This finding highlights the role of lithium ionophores in treating conditions associated with altered circadian rhythms, such as bipolar disorder (Yin et al., 2006).
Biomedical Applications of 7Li NMR
7Li NMR, which focuses on the biomedical applications of lithium, is another area where lithium ionophore VII is relevant. It aids in the understanding of lithium's therapeutic action and toxicity, particularly in the treatment of bipolar disorder (Komoroski, 2005).
Voltammetric Ion Activity Sensing
Lithium ionophore VII is used in thin layer ion-selective multi-ionophore membranes for voltammetric sensing of ion activity, including lithium. This application is significant in analytical chemistry for detecting multiple ion species simultaneously (Cuartero et al., 2016).
Safety And Hazards
Lithium Ionophore VII is classified as highly flammable (R11) and may cause drowsiness and dizziness (R67). It may cause lung damage if swallowed (R65) and is very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment (R50/53). It is also irritating to the skin (R38) . Safety measures include avoiding contact with skin and eyes, not breathing vapour, and keeping away from sources of ignition .
Propriétés
IUPAC Name |
2-(6-dodecyl-1,4,8,11-tetraoxacyclotetradec-6-yl)ethyl diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57O8P/c1-4-7-8-9-10-11-12-13-14-15-17-28(18-21-36-37(29,34-5-2)35-6-3)26-32-24-22-30-19-16-20-31-23-25-33-27-28/h4-27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJIVAYXSTYCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1(COCCOCCCOCCOC1)CCOP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399931 | |
| Record name | Lithium ionophore VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium ionophore VII | |
CAS RN |
106868-29-5 | |
| Record name | Lithium ionophore VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



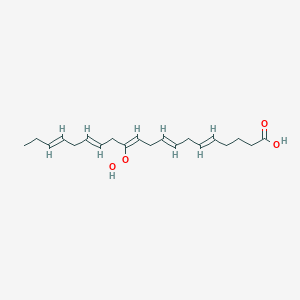

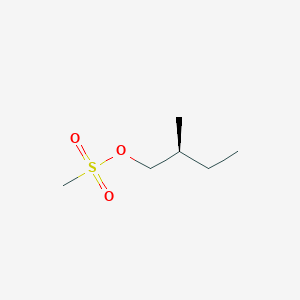
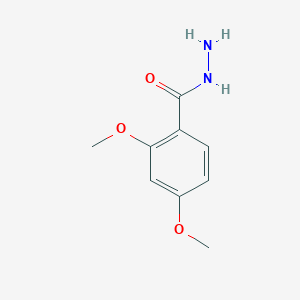
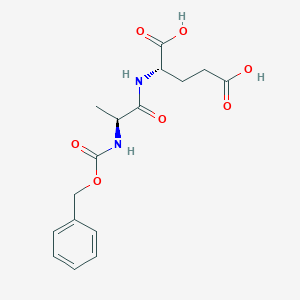
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
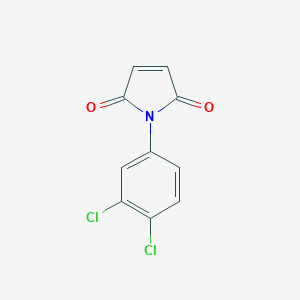
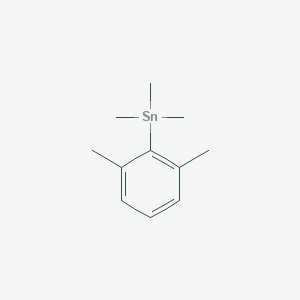

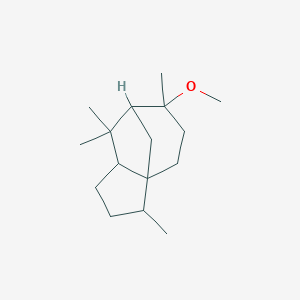

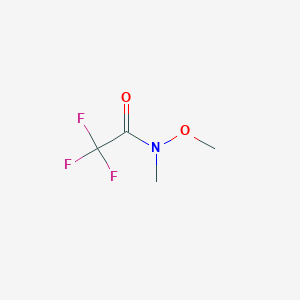

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)